

Application Notes and Protocols for the Amplification of the IFRD1 Gene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-Related Developmental Regulator 1 (IFRD1), also known as PC4 and Tis7, is an immediate early gene that plays a crucial role as a transcriptional co-activator and repressor. This protein is integral to the regulation of cell growth and differentiation in various tissues, including skeletal muscle, neutrophils, and the nervous system. Research has implicated IFRD1 in the pathogenesis of several diseases, such as cystic fibrosis lung disease and sensory/motor neuropathy. Its involvement in key signaling pathways, notably the NF-kB pathway, makes it a person of interest for therapeutic intervention and drug development.

These application notes provide a comprehensive guide for the amplification of the human IFRD1 gene using polymerase chain reaction (PCR), including validated primer information, a detailed experimental protocol, and a summary of relevant quantitative data.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for the PCR amplification of the human IFRD1 gene.



Parameter	Value	Reference	
Gene Target	IFRD1 (Interferon Related Developmental Regulator 1)	[1][2][3]	
NCBI Gene ID	3475	[3]	
Forward Primer Sequence	5'- AGCGGCCGCTTAGAAGATG TC-3'		
Reverse Primer Sequence	5'- GCTTTGTTGTTGTTGTT G-3'		
Amplicon Size	~150 bp	_	
Annealing Temperature	60°C	_	
PCR Efficiency	98%	[4]	
R ² of Standard Curve	0.9994	[4]	
y-intercept of Standard Curve	35.78	[4]	

Experimental Protocols

Protocol: Real-Time Quantitative PCR (qPCR) for IFRD1 Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of the IFRD1 gene from total RNA using a two-step RT-qPCR method.

- 1. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from the cells or tissue of interest using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
- Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.



• Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with oligo(dT) and random primers according to the manufacturer's instructions.

2. qPCR Reaction Setup:

• Prepare the following reaction mixture in a qPCR-compatible plate:

Component	Volume (μL)	Final Concentration	
2x qPCR Master Mix	10	1x	
Forward Primer (10 μM)	0.5	0.5 μΜ	
Reverse Primer (10 μM)	0.5	0.5 μΜ	
cDNA (diluted 1:10)	2	Variable	
Nuclease-free water	7	-	
Total Volume	20		

 Include appropriate controls, such as a no-template control (NTC) and a no-reversetranscriptase control (-RT).

3. qPCR Cycling Conditions:

 Perform the qPCR reaction using the following cycling conditions on a real-time PCR instrument:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	3 minutes	1
Denaturation	95	15 seconds	40
Annealing/Extension	60	30 seconds	
Melt Curve Analysis	Instrument Specific	-	1

4. Data Analysis:

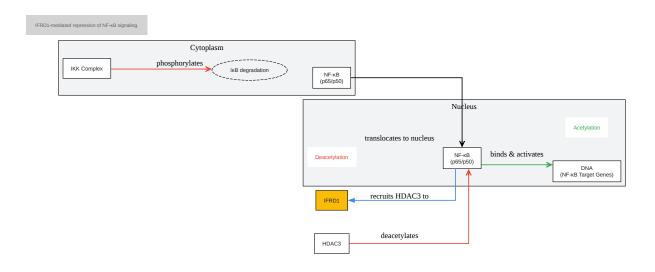


- Analyze the amplification data using the software provided with the real-time PCR instrument.
- Determine the cycle threshold (Ct) values for IFRD1 and a validated housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative gene expression of IFRD1 using the $\Delta\Delta$ Ct method.

Signaling Pathway and Experimental Workflow IFRD1 in the NF-kB Signaling Pathway

IFRD1 has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. IFRD1 can repress the transcriptional activity of the p65 subunit of NF-κB by enhancing its deacetylation through the recruitment of histone deacetylase 3 (HDAC3).[2] This interaction forms a trimolecular complex between IFRD1, p65, and HDAC3, leading to the suppression of NF-κB target gene expression.[2]





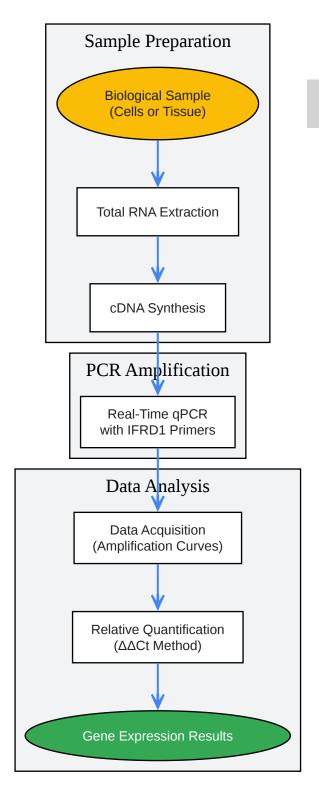
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Caption: IFRD1-mediated repression of NF-кВ signaling.

Experimental Workflow for IFRD1 Gene Amplification

The following diagram illustrates the key steps involved in the amplification and analysis of the IFRD1 gene.





Workflow for IFRD1 gene expression analysis.

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Caption: Workflow for IFRD1 gene expression analysis.



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